6-[(5-FLUORO-2-METHYLANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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Overview
Description
6-[(5-Fluoro-2-methylanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a fluorinated aromatic amine and a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-fluoro-2-methylanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorinated aromatic amine. This can be achieved through electrophilic fluorination of 2-methylaniline. The subsequent steps involve the formation of the cyclohexene ring and the introduction of the carboxylic acid group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-[(5-Fluoro-2-methylanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents on the aromatic ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-[(5-Fluoro-2-methylanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-[(5-fluoro-2-methylanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic amines and cyclohexene carboxylic acids, such as:
- 5-Fluoro-2-methylaniline
- 3,4-Dimethylcyclohexene-1-carboxylic acid
- Fluorinated quinolines
Uniqueness
The uniqueness of 6-[(5-fluoro-2-methylanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid lies in its specific combination of functional groups and structural features. The presence of both a fluorinated aromatic amine and a cyclohexene carboxylic acid moiety provides distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[(5-fluoro-2-methylphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-9-4-5-12(18)8-15(9)19-16(20)13-6-10(2)11(3)7-14(13)17(21)22/h4-5,8,13-14H,6-7H2,1-3H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNLBAQNDSQIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=C(C=CC(=C2)F)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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